![molecular formula C16H19N3O4S B5808069 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5808069.png)
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide, also known as E7820, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. E7820 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and angiogenesis. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key receptor involved in angiogenesis. It also inhibits the activity of several other enzymes and signaling pathways, including phosphoinositide 3-kinase (PI3K), Akt, and mTOR, which are all involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis, which are both mechanisms of cell death. It also inhibits angiogenesis by reducing the formation of new blood vessels, which reduces the supply of nutrients and oxygen to the tumor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide in lab experiments is its specificity for cancer cells and angiogenesis. It has been shown to have minimal toxicity to normal cells, which makes it a promising candidate for further research. However, one limitation of using 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide is its solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of VEGFR2 and other key enzymes involved in cancer cell growth and angiogenesis. Another area of interest is the combination of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its therapeutic effects. Additionally, further research is needed to understand the mechanisms of resistance to 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide and to develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide involves several steps, starting with the reaction of 4-ethoxyaniline with phosgene to form 4-ethoxyphenyl isocyanate. This is then reacted with 4-aminomethylbenzenesulfonamide to form the final product, 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide. The synthesis of 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. 4-[({[(4-ethoxyphenyl)amino]carbonyl}amino)methyl]benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-14-7-5-13(6-8-14)19-16(20)18-11-12-3-9-15(10-4-12)24(17,21)22/h3-10H,2,11H2,1H3,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEVSZYHJMSEAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Ethoxyphenyl)carbamoyl]amino}methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)
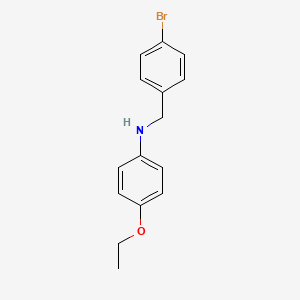
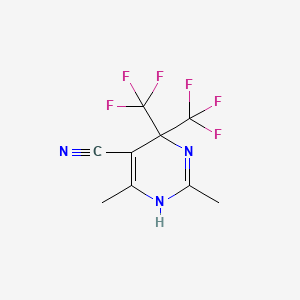
![{2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5808013.png)
![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)
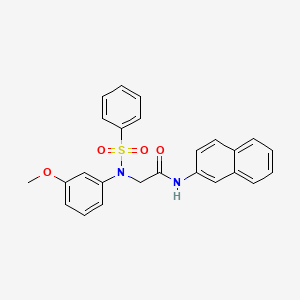
![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
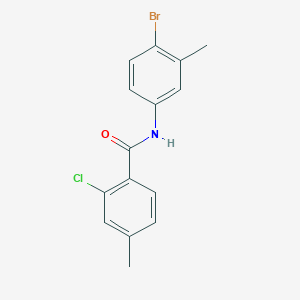
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
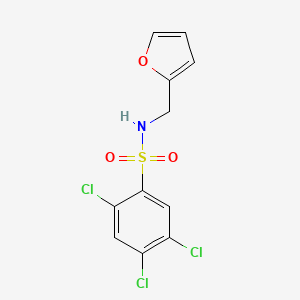
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)